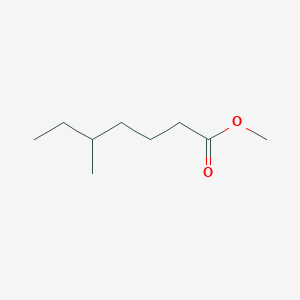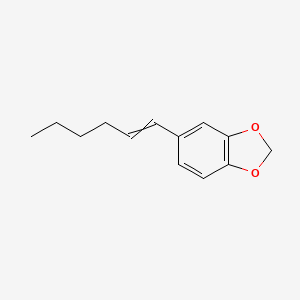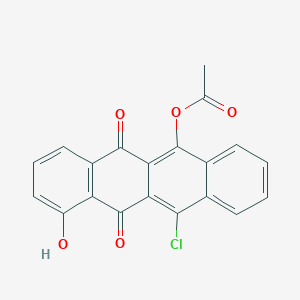
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves several steps. One common method includes the chlorination of a tetracene derivative followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine .
Chemical Reactions Analysis
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom
Scientific Research Applications
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tetracene derivatives, which are studied for their electronic properties.
Biology: This compound is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate can be compared with other tetracene derivatives such as:
10-Hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: Lacks the chloro group, which may affect its reactivity and biological activity.
12-Bromo-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The presence of a bromo group instead of a chloro group can lead to different substitution reactions and biological effects.
12-Methyl-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate: The methyl group can influence the compound’s solubility and interaction with biological molecules
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89564-48-7 |
|---|---|
Molecular Formula |
C20H11ClO5 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
(12-chloro-10-hydroxy-6,11-dioxotetracen-5-yl) acetate |
InChI |
InChI=1S/C20H11ClO5/c1-9(22)26-20-11-6-3-2-5-10(11)17(21)15-16(20)18(24)12-7-4-8-13(23)14(12)19(15)25/h2-8,23H,1H3 |
InChI Key |
NMKMRSUWMYUVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C3=CC=CC=C31)Cl)C(=O)C4=C(C2=O)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


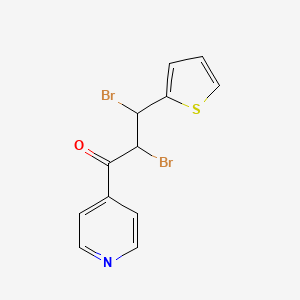

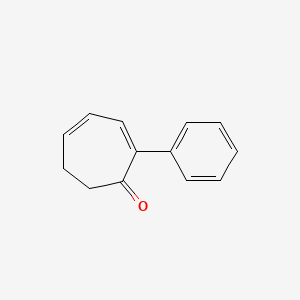
![{1-[(1-Nitroacridin-9-YL)amino]propyl}phosphonic acid](/img/structure/B14374340.png)
![3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one](/img/structure/B14374341.png)

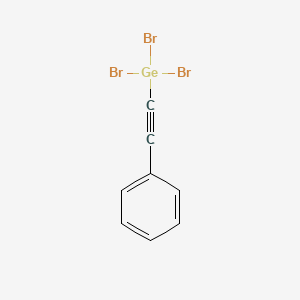

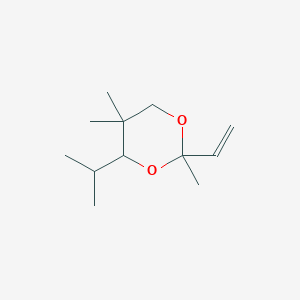
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)
